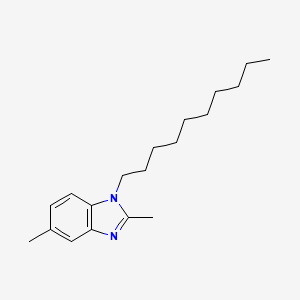

1-Decyl-2,5-dimethyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

62316-64-7 |

|---|---|

Molecular Formula |

C19H30N2 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

1-decyl-2,5-dimethylbenzimidazole |

InChI |

InChI=1S/C19H30N2/c1-4-5-6-7-8-9-10-11-14-21-17(3)20-18-15-16(2)12-13-19(18)21/h12-13,15H,4-11,14H2,1-3H3 |

InChI Key |

IVBKMXTZDCBLNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C(=NC2=C1C=CC(=C2)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 Decyl 2,5 Dimethyl 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of 1-Decyl-2,5-dimethyl-1H-benzimidazole. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) core, the protons of the two methyl groups, and the protons of the N-decyl chain.

Aromatic Region: The benzimidazole core, substituted with a methyl group at the C5 position, would typically display two signals in the aromatic region. A singlet is expected for the proton at the C4 position, and another singlet for the proton at the C7 position. Their chemical shifts would likely appear in the range of δ 7.0-7.5 ppm.

Methyl Groups: A sharp singlet corresponding to the three protons of the C2-methyl group is anticipated, likely in the δ 2.5-2.6 ppm region. Another singlet for the C5-methyl group protons would also be present, typically at a slightly different chemical shift.

N-Decyl Chain: The N-decyl substituent would produce a series of signals. The methylene group attached directly to the nitrogen (N-CH₂) is expected to be a triplet in the δ 3.9-4.3 ppm range acs.org. The subsequent methylene groups of the alkyl chain would appear as multiplets between δ 1.2-1.8 ppm, and the terminal methyl group (CH₃) would be a triplet around δ 0.8-0.9 ppm acs.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Ar-H (C4-H, C7-H) | ~7.0-7.5 | s, s | 2H |

| N-CH₂ (Decyl) | ~3.9-4.3 | t | 2H |

| C2-CH₃ | ~2.5-2.6 | s | 3H |

| C5-CH₃ | ~2.4 | s | 3H |

| -(CH₂)₈- (Decyl) | ~1.2-1.8 | m | 16H |

| -CH₃ (Decyl) | ~0.8-0.9 | t | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-alkyl-benzimidazoles, the C2 carbon signal is typically shifted to a higher frequency (δ 150-157 ppm) compared to the unsubstituted parent compound mdpi.comrsc.org.

Aromatic and Imidazole (B134444) Carbons: The quaternary carbons of the benzimidazole ring (C2, C3a, C7a) are expected to appear in the downfield region of the spectrum. The C2 carbon, being adjacent to two nitrogen atoms, would be the most deshielded. The protonated aromatic carbons (C4, C5, C6, C7) would resonate at chemical shifts typical for substituted benzene (B151609) rings.

Alkyl Carbons: The carbons of the decyl chain would appear in the upfield region of the spectrum (δ 14-45 ppm). The N-CH₂ carbon would be the most downfield of the alkyl signals due to the influence of the adjacent nitrogen atom. The C2-methyl and C5-methyl carbons would produce sharp signals at distinct upfield chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~151-155 |

| C3a, C7a | ~130-143 |

| C4, C5, C6, C7 | ~110-135 |

| N-CH₂ (Decyl) | ~43-45 |

| Alkyl Chain Carbons (Decyl) | ~22-32 |

| C2-CH₃ | ~14-16 |

| C5-CH₃ | ~21 |

| Terminal -CH₃ (Decyl) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound are not available, these techniques would be crucial for definitive structural confirmation.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, primarily within the decyl chain, confirming the connectivity of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in both the aromatic ring and the alkyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the N-CH₂ protons to the C2 and C7a carbons of the benzimidazole core, confirming the site of alkylation. Correlations from the methyl protons (C2-CH₃) to the C2 carbon would also be expected.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and probe the molecular structure. For N-alkylated benzimidazole derivatives, the disappearance of the characteristic N-H stretching vibration is a key indicator of successful substitution acs.org.

The FTIR spectrum of this compound is expected to show:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and decyl groups would be observed just below 3000 cm⁻¹ (e.g., 2838-2992 cm⁻¹) acs.org.

C=N and C=C Stretching: The characteristic stretching vibrations for the C=N and C=C bonds within the benzimidazole ring system are expected in the 1500-1670 cm⁻¹ region acs.org.

Alkyl Bending: Bending vibrations for the CH₂ and CH₃ groups of the decyl chain would be found in the 1350-1470 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2800-3000 |

| C=N / C=C Ring Stretch | 1500-1670 |

| CH₂ / CH₃ Bending | 1350-1470 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation (HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₁₉H₃₀N₂).

The fragmentation pattern in the mass spectrum can offer structural insights. For N-alkylated benzimidazoles, a common fragmentation pathway involves the cleavage of the alkyl chain. A significant fragment ion would likely be observed corresponding to the loss of the decyl group, resulting in a [M - C₁₀H₂₁]⁺ ion, or cleavage at various points along the chain.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

A search of crystallographic databases did not yield a solved crystal structure for this compound. If single crystals were to be grown, X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as π-stacking of the benzimidazole rings. Studies on similar compounds, like 1-benzyl-1H-benzimidazole, show that the benzimidazole ring system is essentially planar researchgate.net. The long decyl chain in the title compound would likely influence the crystal packing, potentially leading to layered structures.

Chromatographic and Other Separatory Methods for Purity and Isomeric Analysis of this compound

The assessment of purity and the separation of potential isomers of this compound are critical steps in its characterization and for ensuring its suitability for various applications. Chromatographic techniques are paramount in this regard, offering high-resolution separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The selection of an appropriate chromatographic method and conditions is dictated by the physicochemical properties of the target compound, which is characterized by a long alkyl chain imparting significant lipophilicity, and a substituted benzimidazole core that provides a degree of polarity and potential for specific interactions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal technique for the analysis of benzimidazole derivatives. For a compound like this compound, a C18 or C8 stationary phase would be appropriate, leveraging the hydrophobic interactions between the decyl chain and the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. researchgate.net The elution of the compound is modulated by the proportion of the organic solvent; a higher concentration will decrease the retention time.

A gradient elution method, where the concentration of the organic solvent is increased over time, is often employed for the separation of complex mixtures or for analytes with a wide range of polarities. For instance, a versatile HPLC system for the identification of several benzimidazole derivatives utilized a Nucleosil C8 column with a gradient system of acetonitrile and a phosphate buffer. nih.gov The use of an acidic modifier, such as formic acid or phosphoric acid in the mobile phase, can improve peak shape and resolution by ensuring the consistent protonation of the benzimidazole ring. nih.gov

The purity of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of N-Alkylated Benzimidazole Derivatives

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | C18 (e.g., Supelco Ascentis Express) | C8 (e.g., Nucleosil) |

| Mobile Phase A | Water with 0.1% (v/v) Formic Acid | 0.05% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid | Acetonitrile |

| Gradient | 5% to 99.9% B over 15 minutes | 25% to 50% B over time |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temperature | 40 °C | Ambient |

This table presents typical starting conditions for method development based on literature for similar compounds. Actual retention times for this compound would need to be determined experimentally.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a valuable technique for rapid purity assessment and for monitoring the progress of chemical reactions. For this compound, silica gel plates are a suitable stationary phase. ijcrt.org The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or benzene) and a more polar solvent (such as ethyl acetate or acetone) is commonly used. ijcrt.org The polarity of the mobile phase is adjusted to achieve an optimal retention factor (R_f) value, typically between 0.3 and 0.7.

Visualization of the separated spots on the TLC plate can be achieved under UV light, as the benzimidazole ring is UV-active. acs.org Alternatively, staining with iodine vapor can be used. ijcrt.org The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities.

Table 2: Exemplary TLC Solvent Systems for Benzimidazole Derivatives

| Solvent System | Ratio (v/v) | Application Notes |

| Benzene : Acetone | 7 : 3 | Optimized mobile phase for general benzimidazole analysis. ijcrt.org |

| Ethyl Acetate : n-Hexane | Varies | A common system where polarity can be finely tuned. |

| Chloroform : Methanol | 9 : 1 | Used for monitoring the synthesis of benzimidazole derivatives. |

R_f values are highly dependent on the specific compound and experimental conditions.

Gas Chromatography (GC)

Given its volatility and thermal stability, gas chromatography (GC), particularly coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. This technique is well-suited for separating and identifying long-chain alkyl-substituted aromatic compounds. usgs.gov A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, would be appropriate.

The long decyl chain will significantly influence the retention time of the molecule. The temperature program of the GC oven is a key parameter to optimize for the separation of the target compound from any impurities. The mass spectrometer provides valuable structural information, aiding in the confirmation of the compound's identity and the characterization of any co-eluting impurities. GC-MS is also highly sensitive, allowing for the detection of trace-level impurities. uri.edu

Isomeric Analysis

The synthesis of this compound may potentially lead to the formation of isomers. For instance, if the starting material is a 4-substituted-1,2-phenylenediamine, the cyclization reaction could theoretically result in the formation of both 2,5- and 2,6-dimethyl substituted benzimidazole regioisomers. The chromatographic separation of these positional isomers can be challenging due to their similar physicochemical properties.

High-resolution techniques like HPLC and GC are essential for the separation and quantification of such isomers. The subtle differences in polarity and shape between the 2,5- and 2,6-dimethyl isomers would be the basis for their separation. Method development would involve a careful optimization of the stationary phase, mobile phase composition (for HPLC), and temperature programming (for GC) to maximize the resolution between the isomeric peaks.

Theoretical and Computational Chemistry Approaches for 1 Decyl 2,5 Dimethyl 1h Benzimidazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Decyl-2,5-dimethyl-1H-benzimidazole, DFT calculations can elucidate its fundamental properties, such as molecular geometry, vibrational frequencies, and electronic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also typically distributed over the benzimidazole moiety.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.27 |

Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energy levels, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as half the difference between the LUMO and HOMO energies. A harder molecule is less reactive.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The following table provides the formulas for these descriptors and hypothetical values for a representative benzimidazole derivative.

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.115 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.135 eV |

| Global Electrophilicity Index (ω) | χ2 / (2η) | 3.97 eV |

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For a benzimidazole derivative like this compound, the MEP would likely show the most negative potential localized around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms, particularly the one attached to the nitrogen (if present and not substituted), and the decyl chain would exhibit positive potential. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, particularly of the decyl chain, and its behavior in a solution. These simulations can reveal how the molecule interacts with solvent molecules and how it might orient itself at interfaces. This information is crucial for predicting its solubility, membrane permeability, and potential for self-assembly.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm its structure and understand its electronic properties.

NMR Spectroscopy : Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities, providing a theoretical vibrational spectrum that can be compared with experimental FT-IR and Raman spectra to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

Computational Studies on Intermolecular Interactions and Self-Assembly Propensities

The long decyl chain in this compound suggests a propensity for self-assembly due to hydrophobic interactions. Computational studies can explore these phenomena. By simulating a system with multiple molecules, it is possible to observe their aggregation behavior and characterize the resulting structures. Understanding these intermolecular interactions is key to predicting the material properties of the compound and its behavior in biological systems. nih.gov

Predictive Modeling of Chemical Reactivity and Stability of this compound

Theoretical and computational chemistry provides powerful tools for predicting the chemical reactivity and stability of molecules like this compound without the need for empirical observation. These methods, primarily rooted in quantum mechanics, allow for the calculation of various molecular properties and descriptors that offer insights into a compound's behavior in chemical reactions and its intrinsic stability. nih.gov Techniques such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of benzimidazole derivatives, from which reactivity indicators are derived. rsc.orgnih.gov

At the core of these predictive models are Frontier Molecular Orbital (FMO) theory and the analysis of the molecule's electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other chemical species. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comsciencepublishinggroup.com

Global reactivity descriptors, which are calculated from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Chemical hardness, in particular, quantifies the resistance of a molecule to change its electron distribution. mdpi.com Hard molecules, characterized by a large HOMO-LUMO gap, are less reactive than soft molecules, which have a small HOMO-LUMO gap. mdpi.com The electrophilicity index provides a measure of the energy stabilization when the system acquires additional electronic charge from the environment. acs.org

Molecular Electrostatic Potential (MEP) mapping is another vital computational tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgnih.gov These maps are invaluable for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack, thus providing a guide to its reactive sites. nih.gov For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are often identified as key reactive sites. rsc.org

These computational models are instrumental in the rational design of new molecules with desired properties, such as enhanced stability or specific reactivity, which is particularly relevant in fields like drug discovery and materials science. nih.govnih.gov

Detailed Research Findings and Data Tables

While specific experimental or computational studies on the chemical reactivity and stability of this compound are not extensively available in the public domain, predictive modeling based on DFT calculations for similar benzimidazole structures allows for the estimation of key reactivity parameters. The following tables present hypothetical yet representative data for this compound, derived from the established principles of computational chemistry as applied to analogous compounds. mdpi.comresearchgate.net

These calculations are typically performed using a specific level of theory and basis set, for instance, B3LYP/6-311++G(d,p), to ensure accuracy and consistency with findings for other benzimidazole derivatives. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies

This table outlines the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resultant energy gap. A larger energy gap is indicative of greater kinetic stability and lower chemical reactivity. mdpi.com

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Table 2: Global Reactivity Descriptors

The following table details the global reactivity descriptors for this compound. These values are derived from the HOMO and LUMO energies and provide a quantitative assessment of the molecule's stability and reactivity. researchgate.net

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.25 | I = -EHOMO |

| Electron Affinity (A) | 1.10 | A = -ELUMO |

| Electronegativity (χ) | 3.675 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.575 | η = (I - A) / 2 |

| Global Softness (S) | 0.388 | S = 1 / (2η) |

| Global Electrophilicity Index (ω) | 2.62 | ω = χ² / (2η) |

The calculated global electrophilicity index places the molecule in the category of a moderate to strong electrophile. acs.org The chemical hardness value suggests a stable molecule, a common characteristic of the benzimidazole scaffold. mdpi.com

Table 3: Molecular Electrostatic Potential (MEP) Analysis

The MEP analysis identifies the regions of the molecule that are electron-rich or electron-poor, which are susceptible to electrophilic and nucleophilic attack, respectively.

| Molecular Region | Potential (kcal/mol) | Reactivity Prediction |

| Nitrogen atoms in the imidazole ring | -45 to -60 | Susceptible to electrophilic attack |

| Hydrogen atoms on the methyl groups | +20 to +30 | Less reactive sites |

| Aromatic benzene (B151609) ring | -10 to +10 | Moderately reactive |

| Decyl chain | 0 to +15 | Low reactivity (hydrophobic) |

The regions of negative potential, concentrated around the nitrogen atoms of the benzimidazole ring system, are predicted to be the primary sites for electrophilic attack. Conversely, regions with positive potential are less likely to engage in reactions with electrophiles. This information is critical for understanding the molecule's interaction with other reagents and for predicting the outcomes of chemical reactions. rsc.org

Chemical Reactivity and Derivatization Strategies for 1 Decyl 2,5 Dimethyl 1h Benzimidazole

Substituent Effects on the Benzimidazole (B57391) Ring System in 1-Decyl-2,5-dimethyl-1H-benzimidazole

The reactivity of the benzimidazole ring is significantly modulated by the electronic and steric properties of its substituents. In this compound, three key groups dictate its chemical character: the N1-decyl group, the C2-methyl group, and the C5-methyl group.

N1-Decyl Group : The long alkyl chain at the N1 position is primarily an electron-donating group through an inductive effect. This increases the electron density of the imidazole (B134444) ring. Its significant steric bulk can hinder reactions at the N1 and C7 positions. Furthermore, the decyl chain imparts a strong lipophilic character to the molecule. acs.org

C2-Methyl Group : The methyl group at the C2 position is also electron-donating. This enhances the nucleophilicity of the N3 atom and activates the benzene (B151609) ring towards electrophilic attack. It also sterically blocks the C2 position, which in unsubstituted benzimidazoles is a primary site for certain reactions. researchgate.net

C5-Methyl Group : Located on the benzene portion of the core, this methyl group is an activating, ortho-para directing group for electrophilic aromatic substitution. libretexts.org It increases the electron density at the C4, C6, and C7 positions, making them more susceptible to attack by electrophiles.

The combined electronic effects of these alkyl groups make the benzimidazole core of this compound more electron-rich and thus more reactive towards electrophiles compared to the unsubstituted parent benzimidazole.

Table 1: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect | Key Influence on Reactivity |

|---|---|---|---|---|

| Decyl | N1 | Electron-donating (inductive) | High | Increases lipophilicity; sterically hinders N1 and C7 positions. |

| Methyl | C2 | Electron-donating (inductive & hyperconjugation) | Moderate | Blocks C2 reactivity; enhances N3 nucleophilicity. |

| Methyl | C5 | Electron-donating (inductive & hyperconjugation) | Low | Activates the benzene ring; directs electrophiles to C4 and C6. |

Electrophilic and Nucleophilic Substitution Reactions at Aromatic and Alkyl Sites

The electron-rich nature of the this compound core makes it particularly susceptible to electrophilic substitution, while nucleophilic substitution is less common and generally requires specific conditions or activating groups.

Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring is activated by the fused imidazole ring and the C5-methyl group. Electrophilic attack is predicted to occur preferentially at the C4 and C6 positions, which are ortho and para to the activating C5-methyl group and are the most electron-rich sites. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be expected, though potentially under milder conditions due to the activated nature of the ring. nih.govyoutube.com

Nucleophilic Substitution: Nucleophilic substitution on the benzimidazole ring itself is generally difficult. In unsubstituted benzimidazoles, the C2 position can be susceptible to nucleophilic attack if a leaving group is present. longdom.orgresearchgate.net However, in this compound, this position is blocked by a methyl group. Therefore, direct nucleophilic substitution on the aromatic core is unlikely. Nucleophilic substitution reactions would primarily target the decyl chain, for instance, if a leaving group were introduced at a specific position along the chain.

Functionalization of the Decyl Chain and Benzimidazole Core

Derivatization of this compound can be achieved by targeting either the N1-decyl chain or the benzimidazole core, allowing for the synthesis of a diverse range of analogues.

Functionalization of the Benzimidazole Core:

C-H Activation/Functionalization : Modern catalytic methods, often employing transition metals like palladium, rhodium, or nickel, can enable the direct functionalization of C-H bonds. researchgate.net For this molecule, C-H activation would be most feasible at the C4, C6, and C7 positions of the benzene ring. This allows for the introduction of aryl, alkyl, or other functional groups.

Halogenation : The activated benzene ring can be readily halogenated (e.g., brominated or chlorinated) at the C4 and/or C6 positions. These halogenated derivatives then serve as versatile intermediates for further modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Functionalization of the Decyl Chain: The aliphatic decyl chain is less reactive than the aromatic core. However, it can be functionalized using radical reactions. For example, terminal functionalization could be achieved to introduce hydroxyl, amino, or carboxylic acid groups, significantly altering the polarity and properties of the molecule.

Coordination Chemistry: Ligand Interactions with Transition Metal Centers

Benzimidazole and its derivatives are excellent ligands in coordination chemistry due to the presence of the pyridine-like nitrogen atom (N3). nih.gov This nitrogen has a lone pair of electrons readily available for coordination with transition metal ions.

In this compound, the N3 atom is the primary coordination site. The electron-donating methyl group at C2 enhances the electron density at N3, making it a stronger Lewis base and potentially leading to more stable metal complexes. The molecule typically acts as a monodentate ligand, coordinating to a single metal center through the N3 atom. mdpi.commdpi.com The bulky N1-decyl group can influence the solid-state packing of the resulting metal complexes and may sterically direct the approach of other ligands to the metal center. Coordination compounds with various metals, including copper(II), zinc(II), cadmium(II), and cobalt(III), have been synthesized using substituted benzimidazole ligands. nih.govmdpi.comroyalsocietypublishing.org

Table 2: Potential Coordination Behavior

| Property | Description |

|---|---|

| Coordination Site | Pyridine-type Nitrogen (N3) |

| Ligand Type | Monodentate N-donor |

| Influence of C2-Methyl | Enhances Lewis basicity of N3 |

| Influence of N1-Decyl | Steric hindrance, influences crystal packing and solubility |

| Potential Metal Ions | Cu(II), Zn(II), Ni(II), Co(III), Cd(II), Ag(I) |

Oxidation and Reduction Pathways of the this compound Core

Oxidation: The benzimidazole ring is generally stable to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. More controlled oxidation can sometimes be used for derivatization. For instance, certain oxidative cyclization methods are employed in the synthesis of more complex fused benzimidazole systems, often involving the formation of amine-N-oxide intermediates under acidic conditions with reagents like peroxy acids. nih.gov The alkyl substituents, particularly the methyl groups, could be susceptible to oxidation to form carboxylic acids under harsh conditions (e.g., with KMnO₄).

Reduction: The aromatic benzimidazole core is resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a simple benzene ring. Reduction of the benzimidazole system is not a common transformation. However, related benzimidazolium salts can be reduced to form 2,3-dihydrobenzo[d]imidazoles (imidazolines) using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netnih.gov Dimerization can also occur through reductive chemical or electrochemical processes. nih.gov For this compound itself, reduction would likely require forcing conditions that could also affect other parts of the molecule.

Advanced Applications and Research Frontiers Involving 1 Decyl 2,5 Dimethyl 1h Benzimidazole and Analogues

Mechanistic Studies of Surface Adsorption and Interfacial Phenomena

The interaction of 1-decyl-2,5-dimethyl-1H-benzimidazole and its analogues with surfaces is a critical area of research, particularly in materials science and corrosion inhibition. Understanding the mechanisms of adsorption and the behavior of these molecules at interfaces is fundamental to optimizing their performance.

Adsorption Isotherms and Thermodynamic Parameters

The adsorption of benzimidazole (B57391) derivatives onto a metal surface can be described by adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution. The Langmuir adsorption isotherm is frequently used to model the adsorption of these compounds, suggesting the formation of a monolayer on the surface. researchgate.net The adsorption process is influenced by the nature of the metal, the corrosive medium, and the molecular structure of the inhibitor.

Thermodynamic parameters such as the standard Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) provide insight into the spontaneity and nature of the adsorption process. A negative value of ΔG°ads indicates a spontaneous adsorption process. The magnitude of ΔG°ads can also suggest the type of adsorption: values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).

For benzimidazole derivatives, the adsorption mechanism often involves a combination of physisorption and chemisorption. The protonated benzimidazole molecule in acidic solution can be electrostatically attracted to a negatively charged metal surface. Additionally, the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring can be donated to the vacant d-orbitals of the metal, forming coordinate covalent bonds. The long decyl chain in this compound would also contribute to the hydrophobic interactions and the stability of the adsorbed film.

Table 1: Representative Thermodynamic Parameters for Adsorption of a Benzimidazole Derivative (Note: Data is for a representative benzimidazole derivative, not specifically this compound, to illustrate typical values.)

| Parameter | Value | Indication |

|---|---|---|

| ΔG°ads (kJ/mol) | -35.8 | Spontaneous and mixed (physisorption/chemisorption) adsorption |

| ΔH°ads (kJ/mol) | -15.2 | Exothermic adsorption process |

| ΔS°ads (J/mol·K) | 69.1 | Increase in entropy, likely due to desorption of water molecules |

Electrochemical Characterization of Interfacial Films (e.g., EIS, PDP)

Electrochemical techniques are powerful tools for characterizing the protective films formed by benzimidazole derivatives at metal/solution interfaces. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are commonly employed.

Potentiodynamic Polarization (PDP): PDP studies involve scanning the potential of the metal and measuring the resulting current. researchgate.net The presence of an effective inhibitor like this compound shifts both the anodic and cathodic branches of the polarization curve to lower current densities. researchgate.net This indicates that the compound acts as a mixed-type inhibitor, suppressing both the metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). researchgate.netresearchgate.net Key parameters obtained from PDP curves include the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A significant decrease in icorr in the presence of the inhibitor signifies its effectiveness.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the interfacial film and the corrosion process. mdpi.com In a typical EIS experiment for a corrosion system, the Nyquist plot for an uninhibited system shows a single semicircle, representing the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). Upon addition of a benzimidazole inhibitor, the diameter of the semicircle increases, indicating an increase in Rct. researchgate.netpeacta.org This is due to the formation of an insulating adsorbed film on the metal surface that hinders charge transfer. The Cdl value often decreases, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer caused by the adsorption of the inhibitor molecules. researchgate.net

Table 2: Illustrative Electrochemical Parameters for a Benzimidazole Derivative (Note: This table presents typical data for a benzimidazole derivative to demonstrate the effect of an inhibitor.)

| Condition | icorr (μA/cm²) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank (e.g., 1 M HCl) | 550 | 45 | 80 | - |

| With Inhibitor | 30 | 950 | 35 | 94.5 |

Quantum Chemical Correlations with Adsorption Efficacy

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are instrumental in correlating the molecular structure of an inhibitor with its adsorption efficacy. d-nb.infonih.gov These theoretical studies provide insights into the electronic properties of the molecule, which govern its interaction with the metal surface. nih.gov

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal. nih.gov

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. nih.gov

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption. researchgate.net

Dipole Moment (μ): A higher dipole moment may facilitate adsorption due to stronger electrostatic interactions.

Mulliken Charges: The distribution of charges on the atoms of the molecule can identify the active sites for adsorption, typically the heteroatoms (N) and the aromatic ring.

For this compound, the benzimidazole ring acts as the primary adsorption center. The nitrogen atoms and the π-system of the fused rings are the main sites for electron donation. The methyl groups at positions 2 and 5 are electron-donating, which would increase the electron density on the benzimidazole ring and enhance its ability to donate electrons, thereby improving its inhibition efficiency. The long decyl chain would contribute to the formation of a compact and hydrophobic protective layer.

Table 3: Representative Quantum Chemical Parameters for Benzimidazole Derivatives (Note: These are illustrative values for different benzimidazole derivatives.)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Benzimidazole | -6.25 | -0.89 | 5.36 |

| 2-Methylbenzimidazole | -6.18 | -0.82 | 5.36 |

| 5-Aminobenzimidazole | -5.79 | -0.65 | 5.14 |

Supramolecular Chemistry: Self-Assembly and Molecular Recognition

The benzimidazole scaffold is a privileged structure in supramolecular chemistry due to its unique combination of hydrogen bonding capabilities, π-stacking interactions, and structural rigidity. nih.gov this compound, with its appended alkyl chain, is well-suited for participating in self-assembly processes.

Design of Molecular Receptors and Hosts utilizing Benzimidazole Scaffolds

The benzimidazole core is an excellent building block for the design of synthetic receptors and hosts capable of recognizing and binding specific guest molecules. nih.gov Its ability to act as both a hydrogen bond donor (the N-H group in unsubstituted benzimidazoles) and acceptor (the lone pair on the other nitrogen atom) makes it a versatile component in host-guest chemistry. nih.gov

In the case of N-substituted derivatives like this compound, the N-H donor is absent, but the lone pair on the non-alkylated nitrogen remains a potent hydrogen bond acceptor site. These scaffolds can be incorporated into larger macrocyclic or acyclic structures to create cavities or binding clefts. The binding of guests is driven by a combination of non-covalent interactions, including:

Hydrogen Bonding: The benzimidazole nitrogen can interact with acidic protons of guest molecules.

π-π Stacking: The aromatic benzimidazole ring can stack with other aromatic systems of a guest molecule. nih.gov

Hydrophobic Interactions: The decyl chain can create a hydrophobic pocket, favorable for binding nonpolar guests. nih.gov

By modifying the substituents on the benzimidazole ring, the size, shape, and electronic properties of the binding site can be fine-tuned to achieve selectivity for different guests, such as anions, cations, or neutral molecules.

Non-Covalent Interactions in this compound Aggregates

The self-assembly of this compound into larger aggregates is driven by a delicate balance of non-covalent interactions. The long decyl chain plays a crucial role in this process.

Hydrophobic Effects and van der Waals Forces: In polar solvents, the hydrophobic decyl chains will tend to aggregate to minimize their contact with the solvent, leading to the formation of micelles or other self-assembled structures. The van der Waals interactions between the long alkyl chains provide the driving force for this aggregation. researchgate.net

π-π Stacking: The aromatic benzimidazole cores can stack on top of each other. This interaction is favorable and contributes to the stability of the aggregates. The methyl groups on the benzene (B151609) ring can influence the geometry of this stacking (e.g., parallel-displaced vs. T-shaped).

Dipole-Dipole Interactions: The benzimidazole ring possesses a significant dipole moment, and these interactions can also influence the orientation of the molecules within an aggregate.

The interplay of these forces can lead to the formation of various supramolecular structures, such as layers, fibers, or gels, depending on the concentration and the solvent environment. researchgate.net The length of the alkyl chain is a critical parameter; longer chains generally lead to stronger van der Waals interactions and a greater tendency to self-assemble. researchgate.net

Advanced Materials Science: Integration into Functional Materials

The benzimidazole scaffold, a key component of this compound, is increasingly being explored for its integration into advanced functional materials. The inherent electronic properties, stability, and potential for chemical modification of the benzimidazole core make it a valuable building block in materials science.

Application in Organic Electronic Devices (e.g., semiconductors, luminescent materials)

Benzimidazole derivatives are recognized for their potential in constructing luminescent coordination compounds. mdpi.com The benzimidazole ring system serves as a versatile organic ligand that can be used to create metal complexes with interesting photophysical properties. For instance, certain novel Zn(II) mononuclear complexes incorporating 1H-benzimidazole-2-yl hydrazone ligands have been synthesized and characterized. mdpi.com These complexes have demonstrated excitation-dependent emission, meaning their emission color can be tuned by changing the excitation wavelength, shifting from blue to green. mdpi.com

One such complex exhibited strong greenish-blue luminescence with an emission maximum at 517 nm upon excitation at 410 nm, achieving a quantum yield of 19.2%. mdpi.com The planarity of the 1H-benzimidazole-2-yl hydrazine (B178648) molecules and the specific dihedral angles between the benzimidazole and phenyl rings are crucial structural factors influencing these luminescent properties. mdpi.com This line of research underscores the potential for designing and synthesizing benzimidazole-based compounds, such as analogues of this compound, for use as active components in organic light-emitting diodes (OLEDs) and other luminescent devices.

Development of Responsive Materials

The development of "smart" materials that respond to external stimuli is a significant frontier in materials science. Benzimidazole derivatives have shown promise in this area, particularly in the creation of mechanochromic and vapochromic materials. These materials change their luminescent properties in response to mechanical stress (grinding) or exposure to specific vapors, respectively.

A notable example is a Zn(II) complex that displays reversible mechanochromic luminescence. mdpi.com The as-prepared crystals exhibit a certain luminescence, which changes upon intense grinding. This alteration is attributed to the reversible loss of solvated methanol (B129727) molecules from the crystal structure. The material also demonstrates vapochromic behavior, where its properties are altered by the adsorption of methanol vapor onto the crystal surface. mdpi.com This behavior, linked to desolvation and changes in molecular arrangement, highlights a pathway for developing sensors and memory devices based on the benzimidazole framework. The alkyl and methyl substitutions in this compound could be systematically varied to fine-tune these responsive properties.

Structure-Activity Relationship (SAR) Investigations in Chemical Biology (focused on molecular interactions)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's chemical structure relates to its biological activity. For benzimidazole derivatives, SAR analyses have been crucial in optimizing their therapeutic potential by modifying substituents at various positions on the bicyclic ring system. nih.govnih.gov

Elucidation of Molecular Interaction Mechanisms with Biomolecular Targets

The biological activity of benzimidazole derivatives is intrinsically linked to their ability to interact with specific biomolecular targets. Molecular docking and simulation studies have been instrumental in elucidating these interactions at an atomic level. These interactions typically fall into categories such as hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking. nih.govjksus.org

For example, in studies targeting the HIV reverse transcriptase (HIV-RT) protein, alkylated benzimidazole derivatives have been shown to bind within the non-nucleoside inhibitor binding pocket (NNIBP). Their interactions involve hydrophilic contacts with amino acid residues like Lys101 and Lys103, as well as hydrophobic interactions with key residues such as Tyr181, Tyr188, Phe227, Trp229, and Leu234. nih.gov Similarly, when investigating potential inhibitors for SARS-CoV-2, benzimidazole compounds were found to interact with the main protease (Mpro) and the human ACE2 receptor through a combination of ionic interactions, hydrogen bonding, and pi-pi interactions with specific residues. jksus.org

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| HIV-1 Reverse Transcriptase | Lys101, Lys103 | Hydrophilic | nih.gov |

| Tyr181, Tyr188, Phe227, Trp229, Leu234 | Hydrophobic | nih.gov | |

| SARS-CoV-2 Mpro / ACE2 Receptor | His493 | Hydrogen Bonding | jksus.org |

| Asp494 | Ionic | jksus.org | |

| Arg671 | Pi-pi Interaction | jksus.org | |

| Dihydrofolate Reductase (DHFR) | Crucial amino acids in the binding site | Not specified | acs.org |

Role of Alkyl Chain Length and Substitution Patterns on Binding Affinity and Selectivity

The nature and position of substituents on the benzimidazole scaffold are critical determinants of biological activity. nih.govnih.gov SAR studies consistently highlight the importance of substitutions at the N-1, C-2, C-5, and C-6 positions. nih.govnih.govnih.gov In this compound, these key positions are occupied by a decyl group (N-1), a methyl group (C-2), and another methyl group (C-5).

The length of the alkyl chain at the N-1 position significantly impacts the molecule's properties. In N-alkylated polybenzimidazoles, longer alkyl chains increase the distance between polymer chains, which can break self-association, reduce rigidity, and enhance solubility. researchgate.net In the context of small molecule inhibitors, the alkyl chain length can profoundly influence binding affinity and potency. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain was found to markedly influence potency at the mu-opioid receptor. nih.gov The long, hydrophobic decyl chain of this compound is likely to play a crucial role in its interaction with hydrophobic pockets within biological targets, potentially enhancing binding affinity. nih.gov

Substitution patterns on the benzene portion of the ring also dictate selectivity and activity. The placement of methyl groups, as in the 5-position of the target compound, can influence electronic distribution and steric factors, thereby affecting how the molecule fits into a binding site and interacts with specific residues.

Rational Design of Chemically Active Derivatives based on SAR Principles

The insights gained from SAR studies form the basis for the rational design of new, more potent, and selective therapeutic agents. researchgate.netresearchgate.net By understanding which functional groups and substitution patterns are favorable for a given biological target, medicinal chemists can design novel derivatives with improved pharmacological profiles. nih.gov

The design process often involves several strategies:

Bioisosteric Replacement: Replacing parts of a known active molecule with other groups that have similar physical or chemical properties to enhance activity or reduce toxicity.

Structure-Based Design: Using the three-dimensional structure of a target protein to design molecules that fit perfectly into the binding site. nih.gov

Scaffold Hopping: Keeping the key interacting functional groups while replacing the core molecular structure (the scaffold) to discover new chemical classes with similar activities.

Molecular Hybridization: Combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially multiple biological activities or synergistic effects. nih.gov

For benzimidazole derivatives, rational design has led to the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netnih.gov The design of this compound and its analogues would be guided by these principles, leveraging the known importance of the N-1 alkyl chain and the substitution pattern on the benzimidazole core to optimize interactions with specific biological targets. acs.org

Future Research Directions and Unexplored Avenues for 1 Decyl 2,5 Dimethyl 1h Benzimidazole

Development of Innovative and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous solvents, or complex purification steps. Future research should prioritize the development of efficient and environmentally benign synthetic pathways to 1-Decyl-2,5-dimethyl-1H-benzimidazole.

Green chemistry principles can guide the creation of these new routes. jrtdd.com This includes the use of microwave-assisted organic synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields. rjptonline.org The exploration of solvent-free reaction conditions, such as solid-state grinding, or the use of greener solvents like water, deep eutectic solvents, or recyclable ionic liquids, represents a significant step toward sustainability. mdpi.comjksus.orgniscpr.res.in

Furthermore, the use of heterogeneous catalysts, such as reusable metal nanoparticles, can enhance reaction efficiency and simplify product purification. chemmethod.com For the N-alkylation step, which introduces the decyl group, innovative methods using phase-transfer catalysts or carrying out the reaction in aqueous media with surfactants can overcome the solubility challenges posed by the long, nonpolar alkyl chain. researchgate.netresearchgate.net

| Parameter | Traditional Method (e.g., Phillips Condensation & Alkylation) | Proposed Sustainable Method |

| Reaction Conditions | High temperatures, long reaction times | Microwave irradiation, room temperature grinding |

| Solvent | High-boiling point organic solvents (e.g., nitrobenzene), DMF | Green solvents (water, ethanol), ionic liquids, or solvent-free |

| Catalyst | Strong acids/bases, stoichiometric reagents | Recyclable catalysts (e.g., nanoparticles), phase-transfer catalysts |

| Advantages | Well-established procedures | Reduced waste, lower energy consumption, faster reactions, easier purification |

| References | niscpr.res.inresearchgate.net | chemmethod.comrjptonline.orgmdpi.comjksus.orgresearchgate.net |

In-Depth Spectroscopic Characterization of Excited States and Transient Species

A comprehensive understanding of the photophysical properties of this compound is crucial for its potential application in optoelectronic devices, sensors, or as a fluorescent probe. tandfonline.comnih.gov While standard techniques like UV-Vis absorption and steady-state fluorescence spectroscopy provide initial insights, future research must employ advanced time-resolved methods to fully characterize its excited-state dynamics.

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique for measuring the absorption energies and lifetimes of short-lived excited states. edinst.com Employing femtosecond transient absorption (fs-TA) would allow for the direct observation of ultrafast photophysical events such as internal conversion and intersystem crossing, providing rate constants for these deactivation pathways. tandfonline.comnih.govresearchgate.net This technique can identify and characterize transient species, including the first excited singlet state (S₁) and the triplet state (T₁), which are fundamental to the molecule's performance in applications like organic light-emitting diodes (OLEDs). acs.org These advanced spectroscopic studies are essential for building a complete picture of how the molecule absorbs, dissipates, and emits energy.

| Spectroscopic Technique | Information Gained for this compound |

| UV-Vis Absorption Spectroscopy | Ground-state absorption profile, molar absorptivity, π-π* transitions. nih.gov |

| Steady-State Fluorescence | Emission spectrum, Stokes shift, fluorescence quantum yield. tandfonline.com |

| Time-Resolved Fluorescence Spectroscopy | Excited-state fluorescence lifetime (τf). |

| Femtosecond Transient Absorption (fs-TA) | Lifetime of the S₁ state, rate of intersystem crossing, characterization of triplet state absorption. tandfonline.comedinst.comresearchgate.net |

Advanced Theoretical Modeling for Complex Environments and Large Systems

Computational chemistry offers predictive power that can accelerate the discovery and optimization of new materials. For this compound, advanced theoretical modeling is an essential research avenue to understand its behavior in realistic, complex environments.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be used to calculate the molecule's optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and to predict its electronic absorption and emission spectra. nih.govresearchgate.net These calculations provide a theoretical counterpart to the experimental data obtained from spectroscopy and can explain the influence of the methyl and decyl substituents on the electronic structure.

Beyond single-molecule calculations, Molecular Dynamics (MD) simulations are critical for studying the behavior of this amphiphilic molecule in larger, more complex systems. mdpi.comresearchgate.net For instance, MD simulations can model the interaction of this compound with a metal surface in an aqueous solution to elucidate its mechanism as a corrosion inhibitor. researchgate.net Other simulations could explore its partitioning and orientation within a lipid bilayer, providing insights into its potential biological activity or cytotoxicity by modeling its interaction with cell membranes. mdpi.comnih.govdiva-portal.org

Exploration of Novel Applications in Emerging Chemical Technologies

The unique combination of a polar, aromatic headgroup and a long, nonpolar tail in this compound makes it a prime candidate for several emerging technologies.

Corrosion Inhibitors: One of the most promising applications for long-chain N-alkyl benzimidazoles is in the field of corrosion inhibition. nih.gov The benzimidazole moiety can adsorb onto a metal surface through its nitrogen atoms and π-electrons, while the hydrophobic decyl chain forms a dense, self-assembled barrier that repels water and corrosive species. researchgate.netresearchgate.net

Organic Electronics: Benzimidazole derivatives are known for their use in organic light-emitting diodes (OLEDs). tandfonline.com The this compound could be investigated as a host material or an electron-transporting layer, where the decyl chain could be used to improve solubility in organic solvents and enhance film-forming properties during device fabrication.

Biologically Active Agents: The benzimidazole core is a well-known pharmacophore with a wide range of biological activities. nih.govjrtdd.com The introduction of a long decyl chain significantly increases the molecule's lipophilicity, which could enhance its ability to permeate cell membranes. This suggests potential applications as an antimicrobial or antifungal agent, where it might act by disrupting the lipid bilayer of microbial cells. mdpi.com

| Potential Application | Role of Structural Features | Key Research Needed |

| Corrosion Inhibition | Benzimidazole headgroup adsorbs to metal; decyl chain forms a hydrophobic barrier. researchgate.netnih.gov | Electrochemical testing (potentiodynamic polarization, EIS), surface analysis (SEM, AFM). |

| Organic Electronics | Benzimidazole core provides charge transport properties; decyl chain enhances processability. tandfonline.com | Device fabrication and characterization, photophysical measurements in thin films. |

| Antimicrobial Agents | Benzimidazole core provides bioactivity; decyl chain increases lipophilicity to disrupt membranes. nih.govmdpi.com | Minimum inhibitory concentration (MIC) assays against bacteria/fungi, cytotoxicity studies. |

Synergistic Experimental and Computational Research Paradigms

The most impactful future research on this compound will emerge from a synergistic approach that tightly integrates experimental work with computational modeling. nih.govresearchgate.net This iterative cycle of design, synthesis, testing, and modeling allows for a much deeper understanding and more rapid optimization than either approach could achieve alone.

For example, in developing this molecule as a corrosion inhibitor, a synergistic workflow would be:

Computational Design: Use DFT to calculate electronic descriptors (e.g., HOMO/LUMO energies, dipole moment) for this compound and a virtual library of related derivatives to predict their potential inhibition efficiency. researchgate.netnih.gov

Green Synthesis: Synthesize the most promising candidates identified in step one using the sustainable methods outlined in section 7.1.

Experimental Validation: Evaluate the corrosion inhibition performance of the synthesized compounds using standard electrochemical techniques.

Mechanistic Insight: Use MD simulations to model the adsorption of the best-performing inhibitors on a metal surface, providing a detailed, atomistic picture of the protective film. researchgate.net

Refinement and Iteration: The experimental results and MD insights are used to refine the initial DFT models, leading to the design of a next generation of molecules with even better properties. This feedback loop is the cornerstone of modern materials discovery. nih.gov

By pursuing these integrated research avenues, the full potential of this compound as a valuable molecule in materials science and beyond can be systematically unlocked.

Q & A

Q. Advanced

- Analgesic : Use acetic acid-induced writhing tests in Swiss albino mice (e.g., 50 mg/kg dose) with diclofenac as a positive control. Statistical analysis (ANOVA, p<0.001) ensures significance ().

- Antioxidant : DPPH free radical scavenging assays with IC50 calculations. Validate results with secondary assays like ABTS or FRAP to confirm mechanism (e.g., electron transfer vs. hydrogen donation) .

What spectroscopic techniques are essential for characterizing benzimidazole derivatives?

Basic

Standard techniques include:

- IR spectroscopy : Confirm N-H and C=N stretching (e.g., 3200–3400 cm⁻¹ for NH).

- NMR (¹H/¹³C) : Identify substituent positions (e.g., methyl groups at C2/C5).

- UV-Vis : Assess π→π* transitions for electronic properties ().

Advanced characterization may involve HRMS and DFT calculations for structural optimization .

How can computational modeling aid in designing benzimidazole derivatives with enhanced biological activity?

Advanced

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or FXR. For example, benzimidazole chalcones showed comparable binding to Erlotinib in EGFR-TK (). Linear interaction energy (LIE) models with RMSE <5.9 kJ/mol validate free energy predictions (). Combine MD simulations and QSAR to refine substituent effects .

What structural features of benzimidazole derivatives correlate with their biological activity?

Basic

Substitutions at positions 1, 2, and 5/6 are critical. For example:

- Position 1 : Long alkyl chains (e.g., decyl) enhance lipophilicity and membrane permeability.

- Position 2 : Electron-withdrawing groups improve antioxidant activity ().

- Position 5 : Methyl groups stabilize the benzimidazole core () .

What strategies resolve contradictions in reported IC50 values for benzimidazole derivatives?

Advanced

Discrepancies may arise from assay conditions (e.g., DPPH solvent polarity) or cell line variability. Standardize protocols using OECD guidelines. Cross-validate with orthogonal assays (e.g., MTT for cytotoxicity vs. DPPH for antioxidant activity). Meta-analyses of SAR trends can reconcile outliers () .

How does the substitution pattern influence the stability of benzimidazole derivatives under physiological conditions?

Advanced

N-functionalized derivatives (e.g., protic salts) exhibit pH-dependent stability. For instance, imidazolium salts degrade in acidic conditions, while methyl groups at C5 improve thermal stability (). Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring are recommended .

What models assess the anti-inflammatory potential of benzimidazole derivatives?

Q. Advanced

- In vitro : LPS-stimulated RAW264.7 macrophages measuring NO, IL-6, and TNF-α suppression ().

- In vivo : Carrageenan-induced paw edema in rats, with COX-2 inhibition as a mechanistic endpoint. Use dose-response curves and histological analysis to confirm efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.